molecular formula C16H19N3O2S B2482461 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034438-93-0

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2482461
CAS RN: 2034438-93-0
M. Wt: 317.41
InChI Key: RZCWNXPHBZMOMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves click chemistry approaches and characterizations using IR, NMR, and MS studies, highlighting the complex procedures needed to create such molecules. For example, Govindhan et al. (2017) utilized click chemistry for the synthesis and characterization of a compound with similarities in molecular scaffolding, indicating a potential pathway for synthesizing the compound ​​.

Molecular Structure Analysis

The molecular structure of compounds with comparable complexity is confirmed using single crystal XRD analysis and further analyzed using Hirshfeld surface computational methods. Such studies reveal the intricate intercontacts within the crystal structure, essential for understanding the compound's molecular geometry and potential interactions​​.

Chemical Reactions and Properties

Chemical reactions involving similar compounds include diazotization, reactions with phenyl isothiocyanate, and coupling with active methylene-containing compounds, leading to the formation of various derivatives. These processes are crucial for the functionalization and derivation of new compounds with potentially enhanced or varied properties​​.

Physical Properties Analysis

The thermal stability and crystalline nature of comparable compounds are analyzed using techniques like TGA, DSC, and single crystal XRD analysis. These analyses are vital for understanding the compound's behavior under different thermal conditions and its solid-state structure​​.

Chemical Properties Analysis

The chemical properties, including the potential for hydrogen bonding, weak interactions (like C-H...Br, Br...O, C-H...π, and C-H...O interactions), and the influence of these interactions on the crystal structure, are explored through detailed structural analyses. Such studies inform on the compound's reactivity and stability in various environments​​.

For a thorough investigation of the compound "1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone," further specific research would be required, particularly focusing on its unique chemical and physical properties. The references provided offer a foundational understanding of the methodologies and analyses applicable to similar compounds, which can be adapted for detailed study on this particular molecule.

References

properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-6-7-15(18-17-12)21-13-4-2-8-19(11-13)16(20)10-14-5-3-9-22-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCWNXPHBZMOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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